tert-Butyl chloroacetate
Overview
Description
tert-Butyl chloroacetate: is an organic compound with the molecular formula C6H11ClO2 . It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its role in the preparation of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Tert-Butyl chloroacetate is an organic compound with the chemical formula ClCH2COOC(CH3)3 . It is primarily used in the synthesis of other compounds . The primary targets of this compound are the molecules it reacts with in these synthesis processes .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine ester via aza-Darzens reaction . These reactions result in the formation of new compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. In general, it participates in the synthesis of other compounds, thereby affecting the pathways these compounds are involved in .
Pharmacokinetics
It is known to be a poison by ingestion and moderately toxic by inhalation and skin contact . Its physical properties, such as a boiling point of 48-49 °C/11 mmHg and a density of 1.053 g/mL at 25 °C, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps synthesize . It is also known to emit toxic vapors of Cl- when heated to decomposition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place, away from sources of ignition . It is also recommended to avoid formation of dust and aerosols . These precautions help to prevent exposure to the compound and its potentially harmful effects .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of imidazol-1-yl-acetic acid hydrochloride, which suggests that it may interact with enzymes and proteins involved in this process
Molecular Mechanism
It is known that tert-Butyl chloroacetate can participate in chemical reactions to form other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl chloroacetate can be synthesized through the reaction of chloroacetyl chloride with tert-butanol in the presence of a base such as N,N-dimethylaniline. The reaction is typically carried out at temperatures below 30°C to control the exothermic nature of the process. The product is then purified by washing and drying, followed by fractional distillation under reduced pressure .
Industrial Production Methods: In an industrial setting, this compound can be produced by the addition of chloroacetic acid to isobutene in a closed vessel under pressure. This reaction is carried out in the absence of catalysts and solvents at temperatures ranging from 80°C to 110°C over a period of 1 to 12 hours. The product mixture is then cooled and distilled under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl chloroacetate undergoes various chemical reactions, including:
Hydrolysis: Generates tert-butanol and chloroacetic acid.
Substitution Reactions: Used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine ester via aza-Darzens reaction.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Imidazole, titanium tetrachloride, and other reagents depending on the desired product.
Major Products Formed:
Hydrolysis: tert-Butanol and chloroacetic acid.
Substitution Reactions: Imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine ester.
Scientific Research Applications
tert-Butyl chloroacetate is used in various scientific research applications, including:
Comparison with Similar Compounds
tert-Butyl chloroacetate can be compared with other similar compounds such as:
- tert-Butyl bromoacetate
- Ethyl chloroacetate
- Methyl chloroacetate
Uniqueness: this compound is unique due to its specific reactivity and the ability to form tert-butyl esters, which are valuable intermediates in organic synthesis. Its bulky tert-butyl group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions .
Properties
IUPAC Name |
tert-butyl 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYMVWXKHQSIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059351 | |
Record name | 1,1-Dimethylethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107-59-5 | |
Record name | tert-Butyl chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl chloroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87891 | |
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Record name | Acetic acid, 2-chloro-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dimethylethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYL CHLOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TMW98298 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of tert-butyl chloroacetate in organic synthesis?
A1: this compound is a versatile reagent used in various organic synthesis reactions. It serves as a glycine equivalent in synthesizing α-amino acids, particularly in optically active forms []. Additionally, it acts as a building block for heterocyclic compounds like dihydropyridazinones, N-substituted dihydropyrazoles [], O-substituted pyrazoles [], and spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives []. Furthermore, it is a key starting material for synthesizing imidazol-1-yl-acetic acid hydrochloride, a crucial intermediate for the drug zoledronic acid [, ].
Q2: Can you describe a green chemistry approach to synthesizing imidazol-1-yl-acetic acid hydrochloride using this compound?
A3: Yes, a solvent-free method has been developed for synthesizing imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, using this compound []. This approach involves two steps: First, a solvent-free N-alkylation of imidazole with this compound forms imidazol-1-yl-acetic acid tert-butyl ester. Subsequently, this ester undergoes hydrolysis in water followed by treatment with hydrochloric acid, yielding the desired imidazol-1-yl-acetic acid hydrochloride in good yields []. This method offers a more environmentally friendly alternative to conventional solvent-based approaches.
Q3: How does the tert-butoxycarbonylmethyl group influence the thermal properties of polymers?
A4: The incorporation of the tert-butoxycarbonylmethyl group, derived from this compound, into polymers introduces thermal sensitivity []. Upon heating to around 160 °C, these modified polymers undergo decomposition and foaming due to the syn-elimination of the tert-butyl ester group, releasing isobutene gas []. This characteristic makes such polymers potentially useful in applications requiring controlled thermal degradation.
Q4: What is the impact of sodium dodecyl sulfate (SDS) micelles on the alkaline hydrolysis of chloroacetates like this compound?
A5: Research indicates that anionic surfactant micelles of SDS have an inhibitory effect on the alkaline hydrolysis of various chloroacetates, including this compound []. This inhibition is attributed to the interaction between the negatively charged SDS micelles and the negatively charged hydroxide ions, hindering their access to the chloroacetate molecules for hydrolysis [].
Q5: How can this compound be used in the synthesis of di-tert-butyl malonate?
A6: While this compound itself is not directly used in the synthesis of di-tert-butyl malonate, it highlights the versatility of tert-butyl esters in organic synthesis []. Di-tert-butyl malonate is typically synthesized using malonyl dichloride and tert-butanol under specific conditions []. This example emphasizes the utility of tert-butyl protecting groups in multi-step syntheses.
Q6: Can you describe the analytical methods used to characterize this compound and monitor its reactions?
A8: Various analytical techniques are employed to characterize this compound and monitor its reactions. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC/MS) [], melting point determination [], and high-performance liquid chromatography (HPLC) []. These techniques help in confirming the compound's identity, purity, and tracking its conversion during reactions.
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